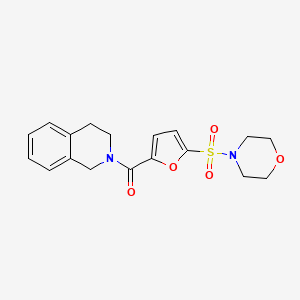

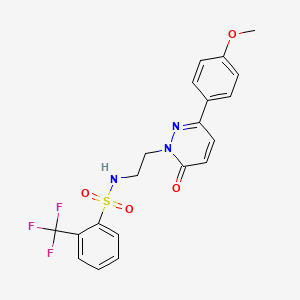

![molecular formula C13H10N2O4 B2562088 N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide CAS No. 2034563-06-7](/img/structure/B2562088.png)

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide”, also known as BN82002, is a synthetic compound. Isoxazole derivatives, such as BN82002, have gained attention due to their potential applications in scientific research . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopy techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

Isoxazole derivatives display various chemical reactions. They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various techniques such as IR, HRMS, 1H-NMR, and 13C-NMR .

Applications De Recherche Scientifique

Anticancer Activity

N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide analogs have been explored for their potential anticancer activities. For instance, compounds related to this chemical structure, such as imidazotetrazines, have demonstrated curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, converting into active agents under physiological conditions to exert their anticancer effects (Stevens et al., 1984).

Synthesis of Arylated Furans and Thiophenes

The chemical framework of N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide lends itself to the synthesis of arylated furans and thiophenes. Bimetallic catalysts utilizing derivatives of this compound have been shown to facilitate Suzuki reactions in aqueous media, indicating its utility in developing methods for heterobiaryl synthesis containing furyl and thienyl rings. This showcases its role in advancing the synthesis of complex organic molecules (Bumagin et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Compounds within the same class as N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide have been studied for their enzyme inhibitory properties, leading to therapeutic applications. For example, isoxazole derivatives have been identified as potent inhibitors of Src/Abl kinases with significant antitumor activity in preclinical assays, highlighting their potential in cancer therapy (Lombardo et al., 2004).

Herbicidal Activity

Isoxazole derivatives, including those related to N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide, have been synthesized and tested for herbicidal activity. These compounds exhibit significant preemergent and postemergent activity against a range of broadleaf and narrowleaf weeds, indicating their potential use in agricultural applications (Hamper et al., 1995).

Mécanisme D'action

Target of Action

Similar compounds with isoxazole moieties have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Isoxazole derivatives have been found to influence various biochemical pathways, resulting in diverse downstream effects .

Result of Action

Similar compounds with isoxazole moieties have been found to exhibit various biological activities .

Orientations Futures

The future directions for “N-([2,2’-bifuran]-5-ylmethyl)isoxazole-5-carboxamide” and other isoxazole derivatives include further exploration of their potential applications in scientific research and pharmaceutical industries. There is a need for more research on the immunostimulatory compounds of potential therapeutic utility .

Propriétés

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(12-5-6-15-19-12)14-8-9-3-4-11(18-9)10-2-1-7-17-10/h1-7H,8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSDVLCCVFGPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

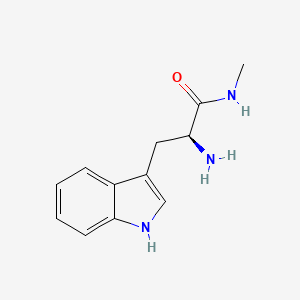

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)

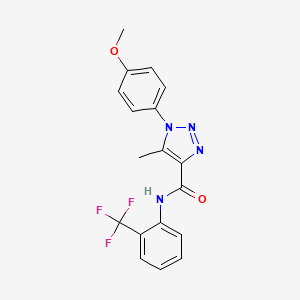

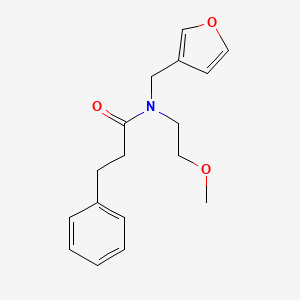

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2562010.png)

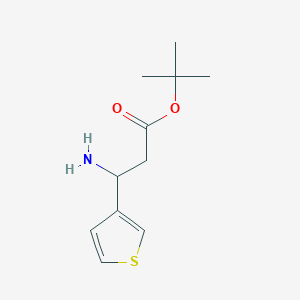

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)

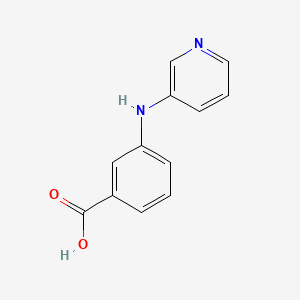

![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)

![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)

![N-[2-[[4-[4-(3-Bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]sulfamide](/img/structure/B2562018.png)

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)